molecular formula C14H14N2O4S B13687579 Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Cat. No.: B13687579
M. Wt: 306.34 g/mol
InChI Key: BNCOHIALFUPQJY-UHFFFAOYSA-N
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Description

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is a thiazole-based compound featuring a carbobenzyloxy (Cbz)-protected amino methyl group at position 2 and a carboxylate ester at position 3. The Cbz group is widely employed in organic synthesis, particularly peptide chemistry, to protect amine functionalities from undesired reactions during synthetic processes . This compound’s structural framework is derived from the 2-aminothiazole-4-carboxylate scaffold, which has garnered significant attention in medicinal chemistry due to its versatility in targeting enzymes and pathogens, including Mycobacterium tuberculosis and cytosolic phospholipase A2α (cPLA2α) .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-13(17)11-9-21-12(16-11)7-15-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)

InChI Key

BNCOHIALFUPQJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with carbobenzyloxy (Cbz) protected amines. One common method includes the use of methyl 2-chloromethylthiazole-4-carboxylate as a starting material, which reacts with Cbz-protected amines under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-4-Carboxylate Derivatives

Compound Name Position 2 Substituent Position 4/5 Substituent Key Biological Activity/Properties Reference
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate Cbz-amino methyl Methyl ester Potential antitubercular/metabolic stability
Methyl 2-amino-5-benzylthiazole-4-carboxylate Amino Benzyl at position 5 Antitubercular (MIC: 0.06 mg/mL)
AVX420 (Methyl 2-(2-(4-heptyloxy)phenoxy)acetyl)thiazole-4-carboxylate Phenoxy-acetyl Methyl ester cPLA2α inhibition (IC50: 8.5 µM)
Ethyl 2-[(E)-cyano(thiazolidin-2-ylidene)methyl]thiazole-4-carboxylate Cyano-thiazolidine Ethyl ester High thermal stability (mp: 264–267°C)
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Nitrobenzylidene-hydrazinyl Ethyl ester Low HOMO-LUMO gap (electronic modulation)

Key Observations:

  • Antimicrobial Activity: Methyl 2-amino-5-benzylthiazole-4-carboxylate exhibits potent activity against M. tuberculosis (MIC: 0.06 mg/mL) but lacks enzyme (mtFabH) inhibition, suggesting substituent-dependent targeting . In contrast, the Cbz group in the target compound may reduce direct antimicrobial efficacy but enhance stability in biological systems.
  • Enzyme Inhibition: AVX420 and related cPLA2α inhibitors (e.g., GK470) feature hydrophobic substituents (e.g., octylphenoxy) that enhance binding to lipophilic enzyme pockets, achieving IC50 values as low as 300 nM . The Cbz group’s aromaticity and steric bulk in the target compound could similarly modulate enzyme interactions.
  • Electronic Properties : The nitro group in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate reduces the HOMO-LUMO gap, enhancing charge transfer properties. The Cbz group’s electron-withdrawing carbamate may similarly influence electronic profiles .

Biological Activity

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological processes. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, modulating biochemical pathways. For instance, they may inhibit key enzymes involved in metabolic processes or signal transduction pathways .
  • Antioxidant Activity : These compounds have demonstrated significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Effects : Thiazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This is achieved through inhibition of microbial growth and disruption of cellular functions.

Biological Activity in Case Studies

Numerous studies have investigated the biological effects of thiazole derivatives, including this compound:

Antidiabetic Effects

A study on related thiazole compounds reported their efficacy in managing hyperglycemia and improving insulin sensitivity in diabetic animal models. These compounds reduced blood glucose levels and improved lipid profiles by enhancing antioxidant defenses and reducing inflammation .

ParameterControl GroupTreatment Group
Blood Glucose (mg/dL)250150
Insulin Resistance Index3.51.8
Lipid Profile (TG)200120

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer potential. In vitro assays demonstrated that these compounds induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : The compound's lipophilicity influences its absorption rate through biological membranes.
  • Distribution : It interacts with plasma proteins, which can affect its bioavailability.
  • Metabolism : Thiazole derivatives undergo metabolic transformations that may activate or deactivate their biological effects.
  • Excretion : Renal clearance plays a significant role in eliminating these compounds from the body.

Toxicity studies are critical to ensure safety profiles, particularly when considering these compounds for clinical applications.

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